Buccalin

Neuromodulation Feeding behavior Cotransmission

For research requiring a clean presynaptic inhibitory probe, Buccalin is essential. Unlike SCPs that act postsynaptically, Buccalin reduces acetylcholine release from motor neuron B15 terminals without affecting muscle relaxation, making it the specific tool for dissecting cotransmission logic and quantifying ACh release. Note that Buccalin B offers 2-3x greater potency for efficient inhibition.

Molecular Formula C45H72N12O15S
Molecular Weight 1053.2 g/mol
Cat. No. B057384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuccalin
Synonymsuccalin
buccalin A
Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2
glycyl-methionyl-aspartyl-seryl-leucyl-alanyl-phenylalanyl-seryl-glycyl-glycyl-leucinamide
Molecular FormulaC45H72N12O15S
Molecular Weight1053.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN
InChIInChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1
InChIKeyUAYHBJIRVVTXIJ-XSTSSERXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buccalin Neuropeptide: Baseline Identity and Core Pharmacological Profile for Molluscan Neuromodulation Research


Buccalin (CAS 116786-35-7) is an endogenous molluscan neuropeptide that functions as a presynaptic inhibitory neuromodulator at cholinergic synapses [1]. Initially identified in the marine mollusk Aplysia californica, buccalin belongs to a family of peptide cotransmitters localized to identified cholinergic motor neurons (B15 and B16) that innervate the accessory radula closer (ARC) muscle, a key effector in the animal's feeding behavior [2]. The peptide sequence is H-Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH₂ (GMDSLAFSGGL-NH₂), with a molecular weight of 1053.2 Da [3]. Buccalin exerts its modulatory effects by decreasing acetylcholine quantal release from presynaptic terminals via reduction of voltage-dependent calcium currents, without affecting postsynaptic acetylcholine sensitivity [1][4].

Why Generic Neuropeptide Substitution Fails: Buccalin's Distinct Presynaptic Signaling Architecture


Buccalin cannot be substituted with other molluscan modulatory neuropeptides due to its unique combination of cellular localization, receptor coupling mechanism, and functional polarity. Unlike the small cardioactive peptides (SCPA and SCPB) that are colocalized within the same neuron B15 but exert postsynaptic excitatory effects, buccalin acts exclusively presynaptically to inhibit acetylcholine release [1]. Compared to myomodulin, which is synthesized in a distinct motor neuron (B16) and exerts qualitatively different modulatory actions, buccalin demonstrates neuron-specific expression patterns that preclude functional interchangeability [2]. Critically, buccalin's presynaptic inhibition operates through a G-protein-independent mechanism that reduces Ca²⁺ current amplitude without altering voltage dependence—a signaling architecture distinct from the G-protein-mediated pathways utilized by FLRFamide (excitatory) and histamine (inhibitory) at the same synapse [3]. These differences in anatomical distribution, receptor coupling, and downstream calcium channel modulation mean that experimental outcomes obtained with buccalin cannot be reproduced by substituting alternative neuropeptides, even those classified within the same broad modulatory peptide family [4].

Buccalin Quantitative Differentiation Evidence: Direct Comparator Analysis for Procurement Decision Support


Buccalin vs. Small Cardioactive Peptides: Opposing Functional Polarity at the ARC Neuromuscular Junction

Buccalin and small cardioactive peptides (SCPA and SCPB) are colocalized within the same identified cholinergic motor neuron B15 in Aplysia californica, yet they exert opposite modulatory effects on ARC muscle contractions [1]. When exogenously applied at the ARC neuromuscular junction, buccalin decreases the amplitude of motor neuron-elicited muscle contractions, whereas SCPA and SCPB increase contraction amplitude [1]. This functional antagonism arises from distinct sites of action: buccalin acts exclusively presynaptically to inhibit acetylcholine release, while SCPs exert postsynaptic actions on the muscle [1].

Neuromodulation Feeding behavior Cotransmission

Buccalin Distinct Neuronal Expression: Cell-Specific Localization in B15 vs. B16 Motor Neurons

Immunocytochemical and biochemical analyses demonstrate that buccalin is localized to both cholinergic motor neurons B15 and B16 that innervate the ARC muscle in Aplysia, whereas the structurally unrelated peptide myomodulin is synthesized exclusively in neuron B16 [1]. This differential expression pattern indicates that buccalin serves as a shared cotransmitter across both ARC motor neurons, whereas myomodulin is restricted to a single neuron type [1]. In Lymnaea stagnalis, buccalin immunoreactivity is limited to the buccal and pedal ganglia and does not coincide with the distribution of either myomodulin or SCP [2].

Neuropeptide localization Motor neuron identity Immunocytochemistry

Buccalin G-Protein-Independent Presynaptic Calcium Channel Modulation

At an identified neuro-neuronal synapse in the buccal ganglion of Aplysia, buccalin decreases acetylcholine quantal release via a mechanism that is pharmacologically and mechanistically distinct from other presynaptic modulators [1]. Inactivation of presynaptic G-proteins prevents the modulatory actions of FLRFamide and histamine on quantal acetylcholine release, but this procedure fails to prevent the suppressive effects of buccalin [1]. Buccalin reduces Ca²⁺ current amplitude without affecting the voltage dependence of N-type Ca²⁺ channels, whereas FLRFamide increases and histamine decreases voltage sensitivity through G-protein intermediates [2].

Calcium current Presynaptic inhibition Signal transduction

Buccalin Reproductive Function: Spawning Induction in Commercially Relevant Molluscan Species

In the Sydney Rock Oyster (Saccostrea glomerata), a socioeconomically important aquaculture species, buccalin was identified among 28 bioactive neuropeptides tested for their capacity to induce gonad development and spawning [1]. Buccalin was one of only six neuropeptides found to trigger spawning in ripe animals, alongside egg-laying hormone, gonadotropin-releasing hormone, APGWamide, CCAP, and LFRFamide [1]. Additional testing of buccalin demonstrated its capacity to advance conditioning and accelerate gonadal maturation in this species [1].

Aquaculture Reproductive neuroendocrinology Oyster spawning

Buccalin Application Scenarios: Evidence-Based Research and Industrial Use Cases


Presynaptic Inhibition Mechanism Studies in Identified Cholinergic Synapses

Buccalin enables researchers to selectively probe G-protein-independent presynaptic inhibition pathways at identified cholinergic synapses. Based on direct evidence showing buccalin's unique signaling mechanism that persists after G-protein inactivation—unlike FLRFamide and histamine whose effects are abolished [1]—investigators can use buccalin as a molecular tool to dissect Ca²⁺ channel modulation pathways that do not involve G-protein intermediates. This application is validated by quantitative electrophysiological recordings demonstrating buccalin reduces acetylcholine quantal release and depresses nifedipine-resistant Ca²⁺ current amplitude without affecting voltage dependence of N-type channels [2].

Feeding Behavior Circuit Analysis in Molluscan Model Systems

Buccalin serves as an essential component for studying peptidergic cotransmission in the ARC neuromuscular system underlying feeding arousal in Aplysia. The peptide's colocalization with SCPs in neuron B15 and its opposing inhibitory action provide a defined experimental system for investigating how multiple modulatory neurotransmitters from a single neuron coordinate behavioral output [3]. This application is supported by immunocytochemical mapping of buccalin expression in identified feeding circuit neurons across multiple molluscan species, including Aplysia californica and Lymnaea stagnalis [4].

Molluscan Reproductive Neuroendocrinology and Aquaculture Broodstock Management

Buccalin has demonstrated efficacy in advancing gonadal maturation and triggering spawning in commercially important oyster species. In the Sydney Rock Oyster (Saccostrea glomerata), buccalin was among a select subset of neuropeptides capable of inducing spawning in ripe animals, distinguishing it from the majority of tested neuropeptides that lacked this activity [5]. This evidence supports the application of buccalin in aquaculture research focused on controlled reproduction, hatchery conditioning protocols, and understanding the neuroendocrine regulation of bivalve reproductive cycles [5].

Comparative Neuropeptide Evolution and Phylogenetic Distribution Studies

Buccalin's restricted anatomical distribution—limited to buccal and pedal ganglia in Lymnaea and distinct from the broader distributions of myomodulin and SCP [4]—makes it a valuable marker for comparative studies of neuropeptide evolution across the phylum Mollusca. Genomic analyses have identified buccalin precursor genes in multiple molluscan species, including Lottia gigantea, where buccalin has been characterized as potentially homologous to allatostatin A, providing a molecular framework for investigating neuropeptide gene family evolution [6].

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